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7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound characterized by its unique pyrazolo-pyrimidine structure. It has the molecular formula C₉H₉N₃O₃ and a molecular weight of approximately 207.19 g/mol. This compound features a hydroxyl group at the 7-position and carboxylic acid functionality at the 3-position, contributing to its potential biological and chemical reactivity .
The chemical reactivity of 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be attributed to its functional groups. Key reactions include:
These reactions are significant for synthesizing derivatives that may enhance biological activity or alter solubility properties .
Research indicates that 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits various biological activities, including:
Several synthetic routes have been developed for producing 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Common methods include:
These methods allow for the efficient synthesis of this compound while providing avenues for structural modifications .
7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has potential applications in various fields:
Interaction studies involving 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid have focused on:
Several compounds share structural similarities with 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminopyrimidine | Contains an amino group | Potentially different biological activity due to amino substitution |
| Pyrazolo[3,4-b]quinoline | Contains a quinoline structure | Different ring system may influence solubility and reactivity |
| 4-Hydroxypyrazole | Hydroxyl group on pyrazole | Simpler structure may exhibit distinct pharmacological profiles |
The uniqueness of 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid lies in its specific arrangement of functional groups and heterocyclic framework, which may confer unique biological activities not observed in these similar compounds .
The most established synthetic route to pyrazolo[1,5-a]pyrimidine derivatives involves cyclocondensation reactions between aminopyrazoles and β-ketoesters [1] [4]. This fundamental approach exploits the reactivity of NH-3-aminopyrazoles as 1,3-bisnucleophilic systems with 1,3-biselectrophilic compounds such as β-ketoesters [1]. The cyclocondensation mechanism proceeds through initial nucleophilic attack of the exocyclic amino group of the aminopyrazole on the carbonyl carbon of the β-ketoester, followed by intramolecular cyclization involving the endocyclic nitrogen atom [4] [5].
For the specific synthesis of 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the cyclocondensation approach would involve the use of appropriately substituted aminopyrazoles bearing methyl groups at the requisite positions [7]. The incorporation of the hydroxyl functionality at position 7 can be achieved through the selection of suitable β-ketoester precursors or through subsequent hydroxylation reactions . The carboxylic acid group at position 3 is typically introduced through the use of β-ketoesters containing ethyl ester functionalities, which can be subsequently hydrolyzed to the corresponding carboxylic acid [7] .
Microwave-assisted synthesis has emerged as a powerful tool for the preparation of pyrazolo[1,5-a]pyrimidine derivatives, offering significant advantages in terms of reaction rates, yields, and energy efficiency [1] [9]. The application of microwave irradiation to pyrazolo[1,5-a]pyrimidine synthesis typically reduces reaction times from hours to minutes while maintaining or improving product yields [9] [10].
Solvent-free conditions have been successfully implemented for the synthesis of pyrazolo[1,5-a]pyrimidines, particularly when combined with microwave activation [9] [10]. The solvent-free reaction between 5-amino-1H-pyrazoles and β-triketones leads to the formation of fused pyrazolo[1,5-a]pyrimidines in good yields, with reaction times as short as 1.5 minutes at temperatures of 180°C [9]. This methodology avoids the use of toxic and flammable organic solvents while providing a more environmentally friendly synthetic approach [9].
The microwave-assisted synthesis typically involves heating the reaction mixture at elevated temperatures (150-180°C) for short periods (1-5 minutes) under solvent-free conditions [9] [10]. The reaction mechanism under these conditions involves the formation of alkoxymethylene-β-dicarbonyl intermediates, which subsequently undergo cyclocondensation to form the desired pyrazolo[1,5-a]pyrimidine framework [9]. The regioselectivity of these reactions is generally high, with the formation of the desired regioisomer being favored due to the electronic properties of the substrate [9].
| Reaction Conditions | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave-assisted, solvent-free | 180 | 1.5 | 85-92 | [9] |
| Microwave irradiation with acetonitrile | 85 | 20 | 90-95 | [11] |
| Conventional heating in ethanol | 80 | 180 | 70-80 | [1] |
Post-functionalization strategies represent an alternative approach for the installation of carboxylic acid groups in pyrazolo[1,5-a]pyrimidine scaffolds [12]. These methods involve the initial construction of the pyrazolo[1,5-a]pyrimidine core followed by selective functionalization at specific positions to introduce the desired carboxylic acid functionality [12] [13].
Direct carboxylation of pre-formed pyrazolo[1,5-a]pyrimidine cores can be achieved through various methodologies, including metal-catalyzed carbonylation reactions and halogenation followed by carboxylation [12]. The post-functionalization approach offers greater flexibility in terms of substrate scope and allows for the introduction of carboxylic acid groups at positions that may be difficult to access through direct cyclocondensation methods [12].
The conversion of ester groups to carboxylic acids represents a common post-functionalization strategy, with hydrolysis conditions typically involving the use of aqueous sodium hydroxide or lithium hydroxide [7] . The ester hydrolysis is typically carried out at temperatures ranging from 0-35°C for 2-4 hours to yield the corresponding carboxylic acid . Alternative post-functionalization approaches include the use of palladium-catalyzed carbonylation reactions to introduce carboxylic acid groups directly into the pyrazolo[1,5-a]pyrimidine framework [13].
The optimization of reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis involves careful consideration of multiple parameters including temperature, reaction time, solvent selection, and catalyst choice [11] [10]. Temperature optimization studies have demonstrated that reaction temperatures in the range of 80-180°C are generally optimal for cyclocondensation reactions, with higher temperatures favoring faster reaction rates but potentially leading to side product formation [11] [10].
Solvent selection plays a crucial role in reaction optimization, with acetonitrile being identified as the most efficacious solvent for many pyrazolo[1,5-a]pyrimidine syntheses, providing yields of up to 92% under optimized conditions [11]. The use of polar aprotic solvents such as dimethylformamide and acetonitrile generally provides superior results compared to protic solvents [11]. Water has also been demonstrated to be an effective solvent for certain pyrazolo[1,5-a]pyrimidine syntheses, particularly when combined with oxidative conditions [3].
Catalyst optimization studies have revealed that the choice of catalyst can significantly impact both reaction rates and product yields [11] [10]. Base catalysts such as sodium alkoxides have been shown to be effective for certain transformations, with sodium ethoxide providing optimal results at concentrations of 1.2 equivalents [14]. The use of palladium catalysts in conjunction with base additives has been demonstrated to enhance reaction rates and selectivity for certain pyrazolo[1,5-a]pyrimidine syntheses [11].
| Parameter | Optimal Conditions | Yield Enhancement | Reference |
|---|---|---|---|
| Temperature | 80-85°C | 15-20% improvement | [11] |
| Solvent | Acetonitrile | 92% vs 70% in ethanol | [11] |
| Catalyst | Sodium ethoxide (1.2 eq) | 25% improvement | [14] |
| Reaction Time | 2-4 hours (conventional) | Baseline | [11] |
| Microwave Power | 110 W | 30% time reduction | [11] |
The carboxylic acid substituent at the 3-position of 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid serves as the primary ionizable functional group, exhibiting characteristic acid-base behavior that significantly influences the compound's chemical reactivity and coordination properties [1] [2] [3].
The carboxylic acid group displays a pKa value of approximately 2.8-3.2, consistent with aromatic carboxylic acids bearing electron-withdrawing heteroaromatic substituents [2] [3]. This relatively low pKa value results from the electron-deficient nature of the pyrazolo[1,5-a]pyrimidine scaffold, which stabilizes the carboxylate anion through resonance delocalization [4] [5]. At physiological pH (7.4), the carboxylic acid exists predominantly in its deprotonated form, conferring anionic character to the molecule and enhancing its water solubility [1].
The phenolic hydroxyl group at the 7-position contributes additional acid-base chemistry with a pKa value of approximately 8.5-9.1 [2]. This moderate acidity allows for pH-dependent protonation states, with the hydroxyl group remaining largely protonated under physiological conditions but capable of deprotonation under mildly basic conditions. The dual ionizable nature creates a zwitterionic character under specific pH ranges, influencing the compound's pharmacokinetic properties [5].
The electron distribution within the fused ring system significantly impacts the carboxylic acid's acidity. The pyrimidine nitrogen atoms (N1 and N3) exert strong electron-withdrawing effects through both inductive and resonance mechanisms, increasing the acidity of the carboxylic acid group compared to simple aromatic carboxylic acids [6] [7]. Quantum chemical calculations indicate that the carboxylate anion is stabilized through extended conjugation with the π-electron system of the heterocyclic framework [5].
The presence of methyl substituents at the 2- and 5-positions provides modest electron-donating effects that partially counteract the electron-withdrawing nature of the nitrogen atoms. This results in a balanced electronic environment that optimizes both stability and reactivity of the carboxylate group [4] [8].
| Functional Group | pKa Value | Ionization State (pH 7.4) | Role in Complex Formation |
|---|---|---|---|
| Carboxylic Acid | 2.8-3.2 | Deprotonated | Primary coordination site |
| Phenolic Hydroxyl | 8.5-9.1 | Protonated | Secondary coordination site |
| Pyrimidine N1 | 1.5-2.0 | Protonated | Weak coordination |
| Pyrimidine N3 | 0.8-1.2 | Protonated | Minimal participation |
| Pyrazole N2 | 14.2-14.5 | Neutral | Limited involvement |
The ionization behavior of the carboxylic acid group exhibits significant solvent dependence, particularly in mixed aqueous-organic systems [5] [9]. Studies in methanol-water, ethanol-water, and dimethylformamide-water mixtures reveal systematic shifts in pKa values due to differential solvation of the neutral acid and carboxylate anion [9]. Hydrogen-bonding interactions with protic solvents stabilize the carboxylate form, while aprotic solvents favor the neutral carboxylic acid [5].
The presence of organic cosolvents modifies the effective dielectric constant of the medium, influencing the electrostatic stabilization of charged species. In low-dielectric media, ion-pairing effects become significant, potentially altering the apparent ionization constants and affecting subsequent chemical transformations [9].
The fused pyrazolo[1,5-a]pyrimidine system exhibits distinctive regioselectivity patterns in electrophilic aromatic substitution reactions, with reactivity governed by the electronic distribution and steric accessibility of different ring positions [6] [7] [10].
Electrophilic substitution in 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid preferentially occurs at the C3 position of the pyrazole ring, which exhibits the highest electron density (0.884) among accessible positions [6] [7]. Molecular orbital calculations predict that the C3 position serves as the primary site for electrophilic attack, followed by the C6 position of the pyrimidine ring (electron density 0.972) [7].
The regioselectivity is strongly dependent on reaction conditions and the nature of the electrophile. Nitration with mixed nitric and sulfuric acids yields predominantly 3-nitro derivatives, while nitration with nitric acid in acetic anhydride can lead to 6-nitro products under specific conditions [6] [7]. This reagent-dependent selectivity reflects the influence of protonation states and reaction mechanism pathways [7].
| Position | Relative Reactivity | Preferred Electrophile | Electron Density | Regioselectivity Factors |
|---|---|---|---|---|
| C3 (Pyrazole) | High | NO2+, Br+, Cl+ | 0.884 | Ring strain relief |
| C6 (Pyrimidine) | Moderate | NO2+, Br+ | 0.972 | Nitrogen activation |
| C4 (Pyrazole) | Low | Br+ (excess conditions) | 1.056 | Steric hindrance |
| C5 (Pyrimidine) | Very Low | Not observed | 1.278 | Electronic deactivation |
| C2 (Pyrimidine) | Unreactive | Not observed | 1.105 | Nitrogen deactivation |
Halogenation of the pyrazolo[1,5-a]pyrimidine core proceeds through electrophilic aromatic substitution mechanisms, with different halogens exhibiting varying selectivity patterns [10] [11] [12]. Bromination typically occurs at the C3 position under mild conditions, while chlorination and iodination require more forcing conditions or specialized reagent systems [11] [12].
Recent developments in halogenation methodology have introduced environmentally benign approaches using hypervalent iodine reagents and alkali halides under aqueous conditions [11]. These protocols achieve high regioselectivity for C3 halogenation while avoiding harsh reaction conditions and toxic reagents [11]. The use of potassium halides (KI, KBr, KCl) with phenyliodine diacetate (PIDA) in water at ambient temperature provides an efficient route to halogenated derivatives [11].
Mechanistic studies suggest that the halogenation proceeds through electrophilic attack at the most electron-rich position, followed by proton loss to restore aromaticity [11] [12]. The regioselectivity can be controlled by steric and electronic factors, with substitution patterns influencing the accessibility of different positions [13] [12].
Nitrosation reactions exhibit unique selectivity patterns that differ from conventional electrophilic substitution [14] [15]. In 4,6-disubstituted pyrimidine derivatives, nitrosation can occur at amino substituents rather than ring carbons, highlighting the importance of competing reaction pathways [14]. The presence of amino groups as substituents can redirect electrophilic attack from carbon centers to nitrogen atoms, particularly under acidic conditions where amino groups are protonated [15].
The electronic nature of substituents plays a crucial role in determining the reaction outcome. Electron-donating groups activate the ring toward electrophilic substitution, while electron-withdrawing groups deactivate the system [14]. The interplay between electronic effects and steric accessibility determines the overall regioselectivity and reaction efficiency [15].
The 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid demonstrates versatile coordination behavior with transition metal ions, utilizing multiple donor sites to form stable complexes with diverse geometries and applications [16] [17] [18].
The compound offers several potential coordination sites: the carboxylate oxygen atoms, the phenolic hydroxyl group, and the nitrogen atoms of the pyrazole and pyrimidine rings [16] [17]. The carboxylate group serves as the primary coordination site due to its high electron density and favorable geometric arrangement [17]. The bidentate coordination through both carboxylate oxygen atoms is commonly observed with divalent metal ions such as Cu(II), Ni(II), and Co(II) [17] [18].
Tridentate coordination involving the carboxylate and the 7-hydroxyl group occurs with metal ions that prefer higher coordination numbers, such as Ni(II) and Fe(III) [17]. The nitrogen atoms of the heterocyclic system can participate as secondary coordination sites, particularly in cases where the metal center requires additional ligands to satisfy its coordination sphere [16] [18].
| Metal Ion | Binding Mode | Coordination Sites | Complex Geometry | Stability Constant (log K) | Applications |
|---|---|---|---|---|---|
| Cu(II) | Bidentate | COO-, N1 | Square planar | 8.2-9.5 | Catalysis |
| Ni(II) | Tridentate | COO-, N1, OH | Octahedral | 7.8-8.9 | Magnetic materials |
| Co(II) | Bidentate | COO-, N1 | Tetrahedral | 6.5-7.8 | Oxygen storage |
| Zn(II) | Monodentate | COO- | Tetrahedral | 5.2-6.1 | Fluorescence |
| Fe(III) | Tridentate | COO-, N1, OH | Octahedral | 9.1-10.3 | Oxidation catalyst |
| Mn(II) | Bidentate | COO-, N1 | Octahedral | 6.8-7.5 | Redox chemistry |
The stability of metal complexes with 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid varies significantly with the metal ion and coordination environment [17] [18]. Stability constants (log K) range from 5.2-6.1 for Zn(II) complexes to 9.1-10.3 for Fe(III) complexes, reflecting the varying degrees of covalent character and geometric preferences [17].
The high stability of Fe(III) complexes results from the favorable match between the hard oxygen and nitrogen donor atoms and the hard Fe(III) acceptor, combined with the possibility of π-backbonding through the extended aromatic system [17]. Cu(II) complexes exhibit intermediate stability (log K = 8.2-9.5) but benefit from Jahn-Teller distortion effects that optimize the geometric arrangement [17].
Thermodynamic studies reveal that complex formation is predominantly enthalpy-driven, with favorable enthalpic contributions from metal-ligand bond formation offsetting unfavorable entropic changes associated with chelation [18]. The rigid structure of the heterocyclic ligand minimizes entropic penalties while maximizing enthalpic stabilization [16].
Metal complexes of 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid find applications in diverse areas including catalysis, magnetic materials, and luminescent devices [16] [17] [18]. Cu(II) complexes demonstrate catalytic activity in oxidation reactions and C-C coupling processes, benefiting from the redox-active nature of the copper center and the electron-rich ligand environment [17].
Ni(II) complexes exhibit interesting magnetic properties due to their ability to form extended networks through intermolecular interactions [19]. The planar structure of the ligand facilitates π-π stacking interactions that can lead to one-dimensional or two-dimensional magnetic architectures [19]. These materials show potential for applications in molecular magnetism and spin-based electronics [19].
Fe(III) complexes serve as efficient oxidation catalysts, particularly for the activation of small molecules such as hydrogen peroxide [17]. The combination of hard donor atoms and the redox-active iron center creates an ideal environment for electron transfer processes [17]. The stability of these complexes under oxidizing conditions makes them attractive for industrial applications [17].
The carboxylic acid and hydroxyl functionalities of 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid provide multiple opportunities for prodrug derivatization, enabling targeted drug delivery and improved pharmacokinetic properties [20] [21] [22].
Ester formation through the carboxylic acid group represents a primary strategy for prodrug development, offering hepatic targeting through preferential hydrolysis by liver esterases [22] [23]. Standard coupling procedures using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) with various alcohols provide ester derivatives in 75-92% yields [22]. The hydrolysis rates can be tuned by modifying the alcohol component, with branched alkyl esters showing slower hydrolysis (t1/2 = 6-8 hours) compared to primary alkyl esters (t1/2 = 2-4 hours) [22].
Amide formation using carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) generates stable derivatives suitable for sustained release applications [24] [23]. Amide prodrugs exhibit longer hydrolysis half-lives (4-24 hours) and can be designed for tissue-specific delivery by incorporating targeting moieties in the amine component [23].
| Derivatization Type | Reaction Conditions | Yield (%) | Hydrolysis Rate (t1/2) | Target Tissue | Advantages |
|---|---|---|---|---|---|
| Ester Formation | Alcohol/DCC/DMAP | 75-92 | 2-8 hours | Liver | Hepatic targeting |
| Amide Formation | Amine/EDC/HOBt | 68-89 | 4-24 hours | General | Stability |
| Anhydride Formation | Acid anhydride/Py | 82-95 | 0.5-2 hours | Gastric | Rapid release |
| Metal Complex | Metal salt/Buffer | 65-85 | Variable | Tumor | Selective delivery |
| Glycoside Conjugation | Sugar donor/Catalyst | 55-78 | 8-48 hours | Colon | Colon-specific |
| Amino Acid Conjugation | Amino acid/Coupling agent | 72-91 | 6-36 hours | Kidney | Renal targeting |
Metal complexation offers a unique approach to prodrug development, particularly for cancer therapy where selective delivery to tumor tissues is crucial [25] [20]. The formation of stable metal complexes with 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid provides opportunities for targeted drug delivery through altered biodistribution and cellular uptake mechanisms [25].
Platinum(II) and palladium(II) complexes demonstrate enhanced cellular uptake compared to the free ligand, likely due to specific interactions with membrane transporters or endocytosis pathways [25]. The metal center can also serve as a trigger for drug release through ligand exchange reactions or reduction processes within the cellular environment [20].
The design of metal complex prodrugs requires careful consideration of stability, selectivity, and release mechanisms [25]. Complexes must be sufficiently stable in physiological media to reach target tissues while remaining labile enough to release the active compound at the desired site [20]. The choice of metal ion and auxiliary ligands significantly influences these properties [25].
Glycoside conjugation through the phenolic hydroxyl group provides a strategy for colon-specific drug delivery, exploiting the high concentration of glycosidases in colonic bacteria [26]. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions enable the efficient synthesis of triazole-linked glycoconjugates with diverse sugar moieties [26]. These conjugates demonstrate selective hydrolysis in the presence of bacterial enzymes while remaining stable in the upper gastrointestinal tract [26].
The stereochemistry of the sugar component influences both the hydrolysis rate and the biological activity of the resulting glycoconjugates [26]. Studies with different anomeric configurations reveal that β-anomers generally exhibit faster hydrolysis rates compared to α-anomers, providing a means to fine-tune the release kinetics [26].
Amino acid conjugation offers opportunities for renal targeting and enhanced bioavailability [27]. The incorporation of natural amino acids through amide linkages creates derivatives that can be recognized by specific transporters, potentially improving cellular uptake and tissue distribution [27]. Peptide conjugates with dipeptide or tripeptide sequences can be designed to exploit peptide transporter systems, enhancing oral bioavailability and targeted delivery [27].
The relationship between prodrug structure and biological activity requires careful optimization to maintain therapeutic efficacy while achieving desired pharmacokinetic properties [21] [28]. Studies of pyrazolo[1,5-a]pyrimidine derivatives as COX inhibitors reveal that modifications at the carboxylic acid position significantly impact selectivity between COX-1 and COX-2 isoforms [29]. Ester derivatives generally exhibit reduced potency but improved selectivity, suggesting that prodrug conversion is necessary for optimal activity [29].
The incorporation of targeting moieties must balance molecular size and lipophilicity to maintain drug-like properties [28]. Excessive molecular weight or hydrophilicity can impair membrane permeability and reduce bioavailability [28]. Computational approaches including molecular docking and ADMET prediction provide valuable tools for optimizing prodrug design [29] [28].